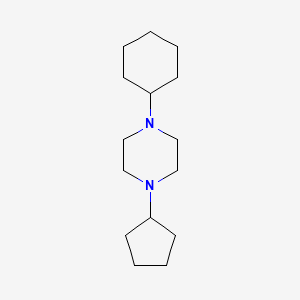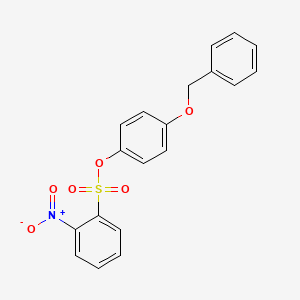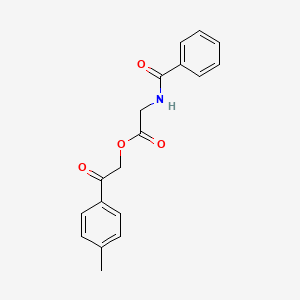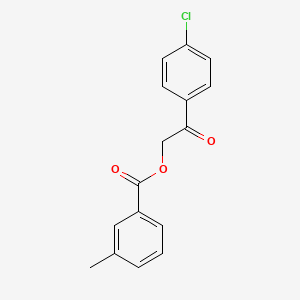![molecular formula C19H14BrClN2O5 B10888973 (2-bromo-6-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10888973.png)
(2-bromo-6-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-bromo-6-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, cyano, and methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-6-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid typically involves multiple steps, including halogenation, nitration, and coupling reactions. The specific conditions for each step can vary, but common reagents include bromine, chlorine, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-bromo-6-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen or add hydrogen to the compound.
Substitution: Halogen atoms can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(2-bromo-6-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mécanisme D'action
The mechanism of action for (2-bromo-6-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-bromo-4-chloro-6-nitrophenyl)acetic acid: Similar in structure but with a nitro group instead of a cyano group.
2-Methoxyphenylacetic acid: Lacks the halogen and cyano groups, making it less reactive.
Uniqueness
The presence of both bromine and chlorine atoms, along with the cyano and methoxyphenyl groups, makes (2-bromo-6-chloro-4-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid unique
Propriétés
Formule moléculaire |
C19H14BrClN2O5 |
|---|---|
Poids moléculaire |
465.7 g/mol |
Nom IUPAC |
2-[2-bromo-6-chloro-4-[(E)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H14BrClN2O5/c1-27-14-4-2-13(3-5-14)23-19(26)12(9-22)6-11-7-15(20)18(16(21)8-11)28-10-17(24)25/h2-8H,10H2,1H3,(H,23,26)(H,24,25)/b12-6+ |
Clé InChI |
YNZKQKJDYNCBQI-WUXMJOGZSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC(=O)O)Cl)/C#N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10888898.png)

![Propane-2,2-diyldibenzene-4,1-diyl bis[(2-methylphenoxy)acetate]](/img/structure/B10888904.png)
![Phenol, 2-[3-[2-(1H-indol-3-yl)ethenyl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B10888912.png)

![ethyl 2-{[({(4E)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10888928.png)
![N-benzyl-N-methyl-4-[(2-oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B10888936.png)

![2-methyl-3-phenyl-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]propanehydrazide](/img/structure/B10888942.png)
![N-(5-{[2-(acetylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10888944.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10888948.png)
![2-(1H-benzotriazol-1-yl)-1-[4-(2,3-difluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10888950.png)
![3-(difluoromethyl)-N-[(E)-{5-[(4-ethoxyphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10888956.png)
